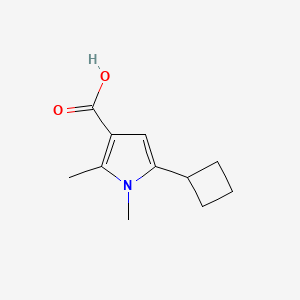
2,3-Dimethylpent-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-二甲基戊-2-烯-1-醇是一种有机化合物,分子式为C7H14O。它是一种醇类,其特征是羟基 (-OH) 连接到双键碳原子上。该化合物因其在有机合成和工业化学等多个领域的应用而引人注目。
准备方法
合成路线和反应条件: 2,3-二甲基戊-2-烯-1-醇可以通过多种方法合成。一种常见的方法涉及 2,3-二甲基-1-戊烯的硼氢化-氧化反应。该反应通常使用硼烷 (BH3) 或硼烷络合物作为硼氢化剂,然后在氢氧化钠 (NaOH) 等碱存在下用过氧化氢 (H2O2) 氧化。
工业生产方法: 在工业生产中,2,3-二甲基戊-2-烯-1-醇的生产可能涉及 2,3-二甲基-2-戊炔-1-醇的催化氢化。该过程使用金属催化剂(例如碳载钯 (Pd/C)),在受控的温度和压力条件下进行,以获得所需的产品。
反应类型:
氧化: 2,3-二甲基戊-2-烯-1-醇可以发生氧化反应,形成相应的醛或酮。常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 该化合物可以使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂还原为饱和醇。
取代: 它可以参与亲核取代反应,其中羟基被其他官能团取代。例如,用亚硫酰氯 (SOCl2) 处理可以将羟基转化为氯。
常用试剂和条件:
氧化: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)
还原: 氢化铝锂 (LiAlH4),硼氢化钠 (NaBH4)
取代: 亚硫酰氯 (SOCl2),三溴化磷 (PBr3)
主要形成的产物:
氧化: 2,3-二甲基戊-2-烯醛(醛),2,3-二甲基戊烷-2-酮(酮)
还原: 2,3-二甲基戊烷-2-醇(饱和醇)
取代: 2,3-二甲基戊-2-烯-1-氯(氯衍生物)
科学研究应用
2,3-二甲基戊-2-烯-1-醇在科学研究中有着广泛的应用:
化学: 它被用作合成各种有机化合物的中间体,包括药物和农药。
生物学: 该化合物可用于涉及酶催化反应和代谢途径的研究。
医学: 它作为合成具有潜在治疗特性的生物活性分子的前体。
工业: 2,3-二甲基戊-2-烯-1-醇用于生产香料、香精和其他特种化学品。
作用机制
2,3-二甲基戊-2-烯-1-醇的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。羟基可以与酶的活性位点形成氢键,影响其催化活性。此外,化合物结构中的双键使其能够参与各种化学反应,从而有助于其反应性和多功能性。
类似化合物:
- 2,3-二甲基戊烷
- 2,3-二甲基-2-戊醇
- 2,3-二甲基-2-戊炔-1-醇
比较: 2,3-二甲基戊-2-烯-1-醇的独特之处在于其结构中同时存在羟基和双键。这种组合赋予了其独特的化学性质,使其比其饱和类似物(如 2,3-二甲基戊烷)更具反应性。双键的存在也将其与 2,3-二甲基-2-戊醇区分开来,后者没有此特征。此外,2,3-二甲基-2-戊炔-1-醇具有三键,其反应模式与 2,3-二甲基戊-2-烯-1-醇中的双键不同。
相似化合物的比较
- 2,3-Dimethylpentane
- 2,3-Dimethyl-2-pentanol
- 2,3-Dimethyl-2-pentyn-1-ol
Comparison: 2,3-Dimethylpent-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct chemical properties, making it more reactive compared to its saturated counterparts like 2,3-dimethylpentane. The presence of the double bond also differentiates it from 2,3-dimethyl-2-pentanol, which lacks this feature. Additionally, 2,3-dimethyl-2-pentyn-1-ol, with a triple bond, exhibits different reactivity patterns compared to the double bond in this compound.
属性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
(E)-2,3-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h8H,4-5H2,1-3H3/b7-6+ |
InChI 键 |
PTJAIRRFUHECDC-VOTSOKGWSA-N |
手性 SMILES |
CC/C(=C(\C)/CO)/C |
规范 SMILES |
CCC(=C(C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B12313664.png)
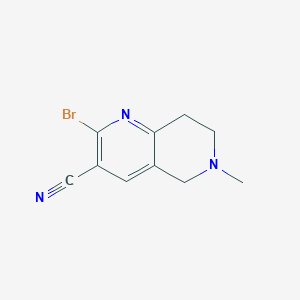
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)


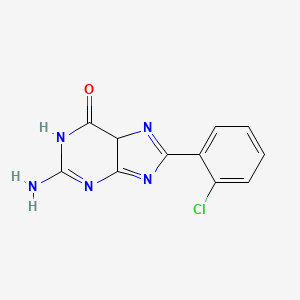
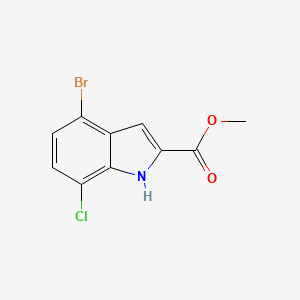
![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)
![(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide](/img/structure/B12313706.png)
![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)

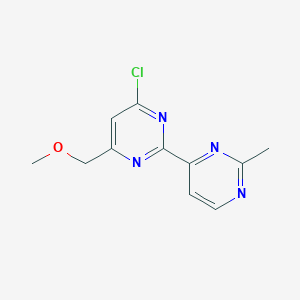
![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
